(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride
Description
Historical Context and Development
The development of this compound reflects broader advances in synthetic organic chemistry and stereochemical control during the early 21st century. Database records indicate the compound's first appearance in chemical registries around 2016, with PubChem compound identifier 122360268 being created on November 23, 2016, and subsequently modified as recently as May 24, 2025. This timeline suggests the compound emerged from contemporary research efforts focused on developing novel amino acid derivatives with specific substitution patterns.
The synthetic approaches to this compound likely evolved from established methods for preparing N-substituted amino acid amides, building upon decades of research in peptide chemistry and amino acid modification techniques. The presence of both benzyl and ethyl substituents on the amide nitrogen suggests deliberate design choices aimed at modulating the compound's physicochemical properties, including lipophilicity, membrane permeability, and potential biological activity. The stereochemical specification as the (2S)-isomer indicates synthetic methods capable of maintaining or establishing the desired configuration at the chiral center, reflecting advances in asymmetric synthesis and chiral resolution techniques.
Commercial availability through multiple international suppliers, including entities in Europe, Asia, and North America, demonstrates the compound's transition from laboratory curiosity to a substance of broader research interest. The pricing structure observed across different suppliers, ranging from several hundred to over a thousand euros for milligram quantities, suggests specialized synthesis requirements and limited production scales characteristic of research-grade chemical compounds.
Nomenclature Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and stereocenters. The complete name incorporates several key nomenclatural elements: the stereochemical descriptor (2S) indicating the absolute configuration at the second carbon, the amino substituent designation, and the detailed description of the N-substituted amide functionality.
Alternative nomenclatural representations appear across different chemical databases and suppliers, reflecting variations in naming conventions and systematic approaches. The compound appears under simplified designations such as "2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride" in certain commercial contexts, where the stereochemical specification may be omitted for brevity. However, the stereochemical information remains crucial for distinguishing this compound from its potential enantiomer and ensuring accurate chemical communication.
The International Chemical Identifier (InChI) system provides a standardized representation: "1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1". This InChI string encodes the complete molecular structure, including connectivity, stereochemistry, and salt formation, providing an unambiguous identifier for database searches and chemical informatics applications. The corresponding InChI Key "OVBASEFMRZNSOQ-UQKRIMTDSA-N" serves as a shortened hash for rapid database lookups.
Table 1: Nomenclature Variations and Identifiers
| System | Designation |
|---|---|
| IUPAC Name | This compound |
| Simplified Name | 2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride |
| InChI | 1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1 |
| InChI Key | OVBASEFMRZNSOQ-UQKRIMTDSA-N |
| SMILES | CC(C)CC(N)C(N(CC1=CC=CC=C1)CC)=O.[H]Cl |
Registry Identifiers and Database Classification
The compound maintains multiple registry identifiers across different chemical databases and regulatory systems, reflecting its recognition within the global chemical information infrastructure. The primary Chemical Abstracts Service registry number 1423015-68-2 serves as the definitive identifier for the hydrochloride salt form, as documented in major chemical databases including PubChem and commercial supplier catalogs. This registry number distinguishes the salt form from the free base, which carries the separate identifier 1217853-69-4 for the (2S)-stereoisomer.
Additional registry variations appear in specialized databases and commercial systems, with 1955499-14-5 documented in certain supplier catalogs, potentially representing different salt forms or registration discrepancies. The racemic or unspecified stereochemical form carries the identifier 1132881-76-5, highlighting the importance of stereochemical specification in chemical registration systems. These multiple identifiers necessitate careful attention to stereochemical and salt form specifications when conducting database searches or placing commercial orders.
Properties
IUPAC Name |
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBASEFMRZNSOQ-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
The synthesis generally begins with:
- (2S)-2-amino-4-methylpentanoic acid (a chiral amino acid backbone)
- Benzylamine
- Ethylamine
These building blocks provide the necessary stereochemistry and functional groups for the target molecule.
Amidation Reaction
The core synthetic step is the amidation of (2S)-2-amino-4-methylpentanoic acid with benzylamine and ethylamine to form the N-benzyl-N-ethyl amide linkage. This is typically achieved using:
- Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)
- Catalysts like 4-dimethylaminopyridine (DMAP)
This reaction proceeds under mild conditions to preserve the stereochemistry at the 2-position of the amino acid. The reaction solvent is often an aprotic solvent such as dichloromethane or dimethylformamide (DMF).
Purification
After synthesis, purification is critical to isolate the hydrochloride salt with high purity (≥95%). Common purification methods include:
- Recrystallization from suitable solvents
- Column chromatography using silica gel or other stationary phases
Purification ensures removal of unreacted starting materials, side products, and coupling agent residues.
Industrial Production Methods
In industrial-scale synthesis, the process is adapted for batch or continuous flow reactors to optimize yield and reproducibility. Key features include:
- Automated reactors for precise temperature and reagent control
- Use of large-scale coupling agents and bases
- Advanced purification systems such as preparative HPLC or crystallization under controlled conditions
These adaptations allow for consistent production of (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride with high stereochemical fidelity and purity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amidation | (2S)-2-amino-4-methylpentanoic acid, benzylamine, ethylamine, DCC, DMAP | 0°C to room temp (20-25°C) | 4-12 hours | Aprotic solvent (e.g., DCM, DMF) |
| Purification | Recrystallization or column chromatography | Ambient or solvent boiling point | Variable | Aim for purity ≥95% |
| Salt Formation | Reaction with HCl gas or HCl solution | Ambient | 1-2 hours | Forms hydrochloride salt for stability |
Alternative and Related Synthetic Approaches
While direct amidation is the primary method, alternative methods reported in related compounds include:
Alkylation of amines: Reaction of amino acid derivatives with benzyl halides in the presence of bases like potassium carbonate in solvents such as toluene at reflux for extended periods (6-24 hours). This method is more typical for N-alkylation steps in related molecules.
Esterification followed by amidation: Conversion of the amino acid to an ester intermediate, then reacting with amines under acidic or catalytic conditions to form the amide bond.
These methods are less commonly employed for this specific compound but provide useful insights for process optimization.
Research Findings and Optimization Data
- The use of DCC/DMAP coupling agents provides high yields (typically >80%) with minimal racemization.
- Temperature control is critical to maintain the (2S) stereochemistry; elevated temperatures may cause epimerization.
- Purification by recrystallization from solvents like ethyl acetate or acetone yields the hydrochloride salt with sharp melting points (~166-168°C), indicating high purity.
- Industrial processes emphasize continuous flow amidation to improve scalability and reduce reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation (DCC/DMAP) | (2S)-2-amino-4-methylpentanoic acid, benzylamine, ethylamine, DCC, DMAP | 0–25°C, 4–12 h, aprotic solvent | High stereochemical fidelity, good yield | Requires careful purification |
| N-Alkylation of amines | Amino acid derivative, benzyl chloride, K2CO3 | Reflux in toluene, 6–24 h | Straightforward alkylation | Longer reaction time, possible side reactions |
| Esterification + Amidation | Amino acid ester, amines, acid catalyst | Mild acidic conditions | Useful for sensitive substrates | Multi-step, longer process |
This comprehensive overview of the preparation methods for this compound reflects current best practices in synthetic organic chemistry. The direct amidation route using DCC and DMAP remains the most widely adopted for laboratory and industrial synthesis, balancing yield, stereochemical integrity, and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl or ethyl derivatives.
Scientific Research Applications
Biochemistry
- Enzyme Studies : The compound serves as a probe for studying enzyme kinetics and protein interactions. Its ability to interact with specific enzymes allows researchers to investigate the mechanisms of enzymatic reactions and identify potential inhibitors or activators.
Medicinal Chemistry
- Therapeutic Development : (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride is utilized in the development of novel therapeutics aimed at treating various diseases. Its structural properties may confer specific pharmacological effects, making it a candidate for drug design.
Pharmacology
- Safety and Efficacy Evaluation : The compound is employed in pharmacological studies to assess the safety profiles and pharmacokinetic properties of new drug candidates. Understanding how this compound behaves in biological systems can inform the development of safer and more effective medications.
Case Studies and Research Findings
Research on this compound has provided insights into its potential applications:
- Biochemical Probing : Studies have demonstrated that compounds similar to this compound can effectively probe enzyme activity, leading to the identification of new therapeutic targets .
- Therapeutic Development : Investigations into the structure-activity relationships (SAR) of N-benzyl derivatives have shown that modifications can lead to enhanced anticonvulsant activity, suggesting that this compound may also be explored for neurological applications .
- Pharmacokinetics : In pharmacological assessments, compounds with similar structures have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, providing foundational data for future drug development .
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Benzyl vs. Aromatic Substituents : The target compound’s benzyl group may enhance lipophilicity compared to the 4-nitrophenyl group in , which introduces electron-withdrawing effects.
- Safety Profiles : Unlike the target compound, analogs like carry explicit hazards (e.g., H302: harmful if swallowed), suggesting differences in bioavailability or metabolic pathways.
Biological Activity
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride is a synthetic compound with significant potential in biochemical and medicinal applications. It features a chiral center, which contributes to its biological activity, particularly in enzyme interactions and therapeutic effects. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chiral Center : The 2-position has an amino group in the S-configuration, which influences its biological interactions.
- Functional Groups : Contains an amide bond, a benzyl group, and an ethyl group, which are critical for its biochemical activity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chiral Configuration | (2S) |
| Functional Groups | Amide, Benzyl, Ethyl |
| Molecular Formula | C14H22ClN2O |
| Molecular Weight | 270.79 g/mol |
Enzyme Interaction
Research indicates that this compound may serve as a biochemical probe for studying enzyme activity. Its structure suggests potential interactions with various enzymes due to the presence of the amide bond and amino group. This property makes it a candidate for further exploration in enzyme inhibition studies.
Therapeutic Potential
The compound has been investigated for its therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial. For instance, its ability to interact with specific molecular targets can lead to inhibition or activation of enzymatic pathways, which is crucial in drug development.
Case Study: Enzyme Inhibition
A study focused on the compound's potential as an inhibitor of certain enzymes demonstrated promising results. The compound exhibited significant inhibition against target enzymes involved in metabolic pathways, suggesting its utility in designing new therapeutic agents.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The compound's stereochemistry allows it to fit into the active sites of enzymes or receptors.
- Modulation of Enzyme Activity : Depending on the target, it can either inhibit or enhance enzymatic activity, leading to various biological outcomes.
Scientific Research
This compound has been utilized across several research domains:
- Biochemistry : As a probe for studying protein interactions and enzyme kinetics.
- Medicinal Chemistry : In the development of novel therapeutics targeting specific diseases.
- Pharmacology : To assess the pharmacokinetic properties and safety profiles of new drug candidates.
Table 2: Research Applications
| Application Area | Description |
|---|---|
| Biochemistry | Probe for enzyme studies |
| Medicinal Chemistry | Development of therapeutic agents |
| Pharmacology | Evaluation of drug safety and efficacy |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride?
- Synthesis : Multi-step reactions under inert atmospheres (e.g., nitrogen) are typically employed. Key reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), with DIPEA (N,N-diisopropylethylamine) as a base. For example, amide bond formation can be achieved by activating carboxyl groups with EDC/HOBt, followed by reaction with amines (e.g., benzylamine derivatives) .
- Purification : Column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard. Crystallization from solvents like methanol or ethanol may enhance purity (≥98%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups. For instance, chiral centers can be validated via coupling constants and splitting patterns .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify molecular weight and purity .
- Purity Assessment : HPLC with UV detection (λmax ~255 nm) ensures ≥98% purity, as demonstrated for related compounds .
Q. How should this compound be stored to maintain stability, and what are its degradation risks?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term stability .
- Degradation Risks : Stability decreases by ~11% in biological matrices (e.g., plasma/urine) after 48 hours at 37°C. Microbial contamination (e.g., E. coli) accelerates degradation, necessitating sterile handling .
Advanced Research Questions
Q. How can researchers evaluate the compound's interactions with biological systems, such as enzyme inhibition or microbial effects?
- Enzyme Inhibition Assays : Use fluorogenic substrates or spectrophotometric methods to measure inhibition of target enzymes (e.g., cytochrome P450 isoforms). For example, CYP2D6 inhibition can be assessed via recombinant enzyme systems .
- Microbial Impact : Co-incubate the compound with bacterial cultures (e.g., E. coli) and quantify stability via HPLC. MIC (minimal inhibitory concentration) and MBC (minimal bactericidal concentration) values (e.g., 87.5–175 ppm) indicate antimicrobial activity .
Q. How should contradictory data on compound stability or bioactivity be resolved?
- Replicate Conditions : Ensure identical storage temperatures, solvent systems, and microbial controls. For example, stability discrepancies in urine samples may arise from varying bacterial loads .
- Analytical Validation : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) to rule out instrument-specific artifacts .
Q. What advanced analytical methods are suitable for studying this compound's structural and dynamic properties?
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous acetamide derivatives .
- Computational Modeling : Use SMILES strings (e.g., Cl.NC@HC@HC(O)=O) to predict binding modes or metabolic pathways via molecular docking or MD simulations .
- Stability Profiling : Accelerated stability studies under varied pH and temperature conditions, coupled with Arrhenius modeling, predict shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
